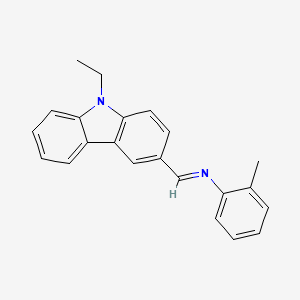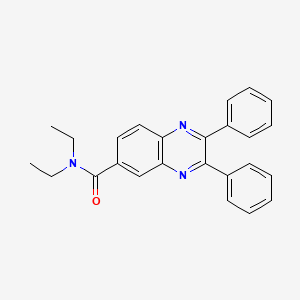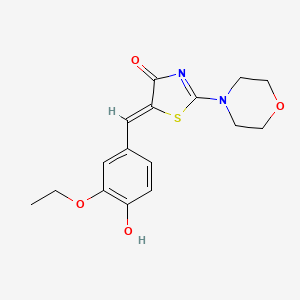![molecular formula C20H22N2O8 B11538777 5'-(2-Methoxyethyl) 3'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11538777.png)
5'-(2-Methoxyethyl) 3'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-(2-Methoxyethyl) 3’-methyl 2’-amino-6’-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of indole and pyran rings, which are fused together in a spiro configuration. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(2-Methoxyethyl) 3’-methyl 2’-amino-6’-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic synthesis. One common approach is:
Formation of the Indole Ring: The indole ring can be synthesized using Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a suitable pyran precursor. This step often involves the use of Lewis acids or other catalysts to facilitate the formation of the spiro linkage.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxyethyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives, such as alcohols from carbonyl groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure makes it a valuable scaffold in synthetic organic chemistry.
Biology
Biologically, compounds with indole and pyran rings are often investigated for their potential pharmacological activities. This compound could be explored for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, such compounds are of interest for their potential to interact with biological targets, such as enzymes or receptors. They may be investigated for their anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5’-(2-Methoxyethyl) 3’-methyl 2’-amino-6’-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate would depend on its specific biological target. Generally, compounds with indole rings can interact with a variety of enzymes and receptors, potentially inhibiting or activating them. The spirocyclic structure may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylates: These compounds share the indole ring and carboxylate groups but lack the spirocyclic structure.
Spiro[indole-pyran] derivatives: These compounds have similar spirocyclic structures but may differ in their functional groups.
Uniqueness
The uniqueness of 5’-(2-Methoxyethyl) 3’-methyl 2’-amino-6’-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate lies in its specific combination of functional groups and its spirocyclic structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H22N2O8 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
5-O'-(2-methoxyethyl) 3-O'-methyl 2'-amino-6'-(methoxymethyl)-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C20H22N2O8/c1-26-8-9-29-18(24)14-13(10-27-2)30-16(21)15(17(23)28-3)20(14)11-6-4-5-7-12(11)22-19(20)25/h4-7H,8-10,21H2,1-3H3,(H,22,25) |
InChI Key |
XAFPWZOXHVMIOF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3NC2=O)C(=O)OC)N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11538699.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11538717.png)
![2-ethoxy-4-[(E)-(2-{[(furan-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate (non-preferred name)](/img/structure/B11538725.png)
![O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11538729.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11538731.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11538741.png)

![4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol](/img/structure/B11538759.png)
![1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11538760.png)
![4-bromo-2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11538766.png)
![4-{[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}-N-undecylbenzamide](/img/structure/B11538773.png)

![2-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11538785.png)
